molecular formula C7H9N3O B13108856 N,6-Dimethylpyrazine-2-carboxamide

N,6-Dimethylpyrazine-2-carboxamide

Cat. No.: B13108856
M. Wt: 151.17 g/mol
InChI Key: VCIWVMLXDXPVKV-UHFFFAOYSA-N
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Description

N,6-Dimethylpyrazine-2-carboxamide is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with methyl groups at the N and 6 positions and a carboxamide group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: N,6-Dimethylpyrazine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyrazine with an appropriate carboxylating agent under controlled conditions. For instance, the reaction with phosgene or its derivatives in the presence of a base can yield the desired carboxamide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Reactant Preparation: Purification of 2,6-dimethylpyrazine.

    Reaction: Carboxylation using phosgene or similar reagents.

    Purification: Crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N,6-Dimethylpyrazine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N,6-Dimethylpyrazine-2-carboxamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity.

    Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

N,6-Dimethylpyrazine-2-carboxamide can be compared with other pyrazine derivatives:

    N,2-Dimethylpyrazine: Similar structure but different substitution pattern, leading to distinct chemical properties.

    2,6-Dimethylpyrazine: Lacks the carboxamide group, resulting in different reactivity and applications.

    Pyrazine-2-carboxamide: Similar functional group but without methyl substitutions, affecting its chemical behavior and uses.

This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N,6-dimethylpyrazine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c1-5-3-9-4-6(10-5)7(11)8-2/h3-4H,1-2H3,(H,8,11)

InChI Key

VCIWVMLXDXPVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC

Origin of Product

United States

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